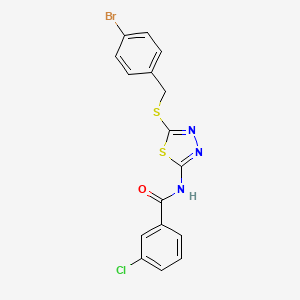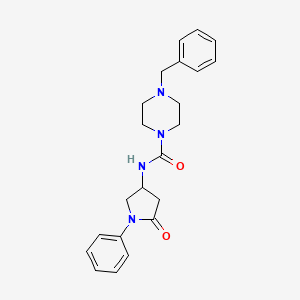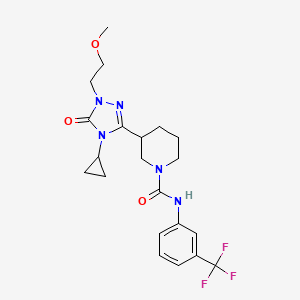
1-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves multistep processes, including the formation of pyran and pyrazine derivatives. For instance, the synthesis of 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3, 2-h]quinoline showcases a related synthetic pathway involving crystallization and formation of a pyran ring adopting half-chair conformation (Wang et al., 2004). Another example includes the facile synthesis of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines through a one-pot method, highlighting a strategy that could be adapted for synthesizing the target compound (Golla et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated through crystallographic studies. For example, the crystal structure analysis of related compounds reveals details about pyran ring conformation and intermolecular hydrogen bonding, providing insight into the structural aspects that could be relevant to the target compound (Xiang-Shan Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving related pyrazine derivatives often include cyclocondensation, highlighting the reactivity of such compounds and their potential to undergo various chemical transformations. For instance, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives through reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine demonstrates the versatility of pyrazine derivatives in chemical synthesis (Zhang et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the target compound. Crystallographic data provide insights into the molecular arrangement and stability of related compounds, which can be extrapolated to predict the physical properties of the target molecule.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other chemicals, can be inferred from studies on similar compounds. For example, the analysis of 2,5-di(aryleneethynyl)pyrazine derivatives offers information on the electronic structure and reactivity, which could be relevant for understanding the chemical properties of the target compound (Zhao et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis of related pyrazine compounds and their structural characterization. For instance, Golla et al. (2020) developed a series of dimethoxyphenyl-pyrazinyl pyridines through a facile one-pot method, highlighting the compounds' photophysical properties, electrochemical characteristics, and crystal structures. These compounds exhibit significant intermolecular interactions leading to supramolecular structures, which are essential for understanding the chemical and physical behavior of similar compounds (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
Antibacterial Activities
The antibacterial potential of compounds containing pyrazine derivatives has been explored. Asiri and Khan (2010) synthesized Schiff bases containing the pyrazolone moiety and evaluated their antibacterial activities, indicating the potential of these compounds in medical applications (Asiri & Khan, 2010). Another study by Okasha et al. (2022) on the synthesis of a pyran derivative showed favorable antimicrobial activities, suggesting the compound's usefulness in developing antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Photophysical and Electrochemical Properties
The study by Golla et al. (2020) also delved into the photophysical and electrochemical properties of synthesized compounds, providing insights into their potential applications in materials science and electronic devices. The observed properties suggest these compounds' applicability in designing novel materials with specific optical and electronic characteristics (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-18-8-5-15(13-19(18)28-2)9-10-23-20-21(26)25(12-11-24-20)14-16-3-6-17(22)7-4-16/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSDUDIESQHAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)


![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)



![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
